(1R)-1-(4-Fluoropyridin-2-yl)ethanol
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Description
“(1R)-1-(4-Fluoropyridin-2-yl)ethanol” is a chemical compound that belongs to the class of organic compounds known as fluoropyridines . Fluoropyridines are compounds containing a pyridine ring which bears a fluorine atom .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a pyridine ring (a six-membered aromatic ring with one nitrogen atom) with a fluorine atom attached to the 4-position . Attached to the pyridine ring would be an ethanol group, which consists of a two-carbon chain with a hydroxyl (OH) group .Scientific Research Applications
Sensitization of Lanthanide(III) Ions
Research by Casanovas et al. (2019) explores the reaction of 2-fluorobenzoic acid with different Ln(NO3)3·6H2O salts in an ethanol/water solution mixture, leading to the formation of dinuclear complexes. These complexes demonstrate the sensitization of the 4f–4f transitions in both visible and NIR ranges for certain lanthanide ions, showcasing potential applications in photoluminescence and magnetic studies, including single molecule magnet (SMM) behavior (Casanovas et al., 2019).
X-Ray Crystal Structures
Percino et al. (2008) conducted a study on 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol and its dehydration compound obtained from the Knoevenagel condensation reaction between 2-methylpyridine with p-fluorobenzaldehyde. The research provides insights into the crystal structures of these compounds, demonstrating the potential for detailed molecular design and synthesis in chemical engineering and pharmaceutical sciences (Percino et al., 2008).
Kinetic Resolution of Secondary Alcohols
Larionov et al. (2012) explored the esterification of secondary alcohols catalyzed by chiral DMAP derivatives. This study illustrates the application of (1R)-1-(4-Fluoropyridin-2-yl)ethanol in catalyzing esterification reactions, contributing to the field of asymmetric synthesis and offering insights into the mechanisms of enantioselective catalysis (Larionov et al., 2012).
Enantioselective Synthesis
A study on the enantioselective synthesis of (S)-(-)-1-(4-Fluorophenyl)ethanol as an intermediate in various pharmaceutical applications demonstrates its role in the production of drugs with potential protective effects against diseases like HIV. The research explores bioreduction processes and the effects of various reducing agents on the yield and enantioselectivity of the synthesis process (ChemChemTech, 2022).
Photophysical and Chemical Sensing Applications
Research into the photophysical properties of related compounds, such as betaine-30 and pyridinium model compounds, sheds light on the potential use of this compound in developing mnemonic systems and nonlinear optical (NLO) dyes. These studies provide a foundation for future work in optical materials science and chemical sensing technologies (Kharlanov & Rettig, 2009).
Properties
IUPAC Name |
(1R)-1-(4-fluoropyridin-2-yl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO/c1-5(10)7-4-6(8)2-3-9-7/h2-5,10H,1H3/t5-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPICJVDLAGRDQL-RXMQYKEDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CC(=C1)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=NC=CC(=C1)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2227844-13-3 |
Source
|
Record name | (1R)-1-(4-fluoropyridin-2-yl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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